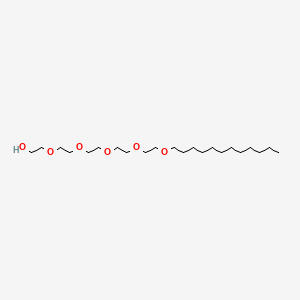

Pentaethylene glycol monododecyl ether

描述

Pentaethylene glycol monododecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of dodecanol (lauryl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to form micelles and its effectiveness in reducing surface tension .

准备方法

Synthetic Routes and Reaction Conditions: Pentaethylene glycol monododecyl ether is synthesized through the ethoxylation of dodecanol. The reaction involves the addition of ethylene oxide to dodecanol in the presence of a catalyst, typically potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with five ethylene glycol units .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process. Large-scale reactors are used to mix dodecanol and ethylene oxide, with the reaction being catalyzed by potassium hydroxide. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .

化学反应分析

Ethoxylation Process

The primary chemical reaction involved in the synthesis of pentaethylene glycol monododecyl ether is ethoxylation, where dodecanol reacts with ethylene oxide under controlled conditions. The reaction can be represented as follows:

where for this compound. This reaction results in the formation of a compound with five repeat units of ethylene glycol, contributing to its surfactant properties and solubility characteristics.

Micellization and Self-Assembly

This compound exhibits amphiphilic properties, allowing it to form micelles in aqueous solutions. Micelles are spherical structures formed by the self-assembly of surfactant molecules, with hydrophobic tails oriented inward and hydrophilic heads facing outward. This property enhances the aqueous solubility of hydrophobic drugs by encapsulating them within the micelle core, thereby improving their bioavailability.

Phase Separation and Pattern Formation

Research has shown that dilute micellar solutions of this compound can exhibit peculiar finger-like pattern formations during phase separation processes. This phenomenon occurs due to the nucleation and growth of micelle-rich domains, influenced by the spatially inhomogeneous elasticity of transient gel-like structures formed by worm-like micelles .

Drug Delivery Systems

This compound plays a crucial role in drug delivery formulations by enhancing the solubility and stability of hydrophobic drugs. By adjusting the concentration or type of surfactant, researchers can control the release rate of drugs from these delivery systems.

Protein Purification

In biochemical research, this surfactant is utilized to improve protein solubility and reduce non-specific interactions during chromatography steps. Its mild surface activity makes it suitable for use in various protein purification protocols.

Membrane Studies

The compound mimics biological membranes' properties, facilitating studies on membrane-protein interactions and drug-membrane interactions in controlled environments. It also aids in forming multilamellar vesicles essential for understanding membrane dynamics.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other polyethylene glycol ethers, which can be compared as follows:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C22H46O6 | Nonionic surfactant; forms multilamellar vesicles |

| Heptaethylene Glycol Monododecyl Ether | C28H58O7 | Higher ethylene oxide content; used in medical applications |

| Octaethylene Glycol Monododecyl Ether | C34H70O8 | Greater hydrophilicity; utilized in specialized formulations |

科学研究应用

Surfactant Properties and Emulsification

C12E5 exhibits excellent surfactant properties, making it suitable for use in emulsification processes. Its ability to reduce surface tension allows it to stabilize emulsions, which is critical in formulations such as creams and lotions in cosmetic applications. The compound's hydrophilic-lipophilic balance (HLB) value indicates its effectiveness in forming stable oil-in-water emulsions.

Key Properties:

Biopharmaceutical Applications

In the biopharmaceutical field, C12E5 is utilized as a solubilizing agent for proteins and other biomolecules. It aids in the formulation of drug delivery systems by enhancing the solubility of hydrophobic compounds, thus improving their bioavailability.

Case Study: Protein Solubilization

A study demonstrated that C12E5 effectively solubilized membrane proteins, facilitating their purification and characterization. This property is crucial for developing vaccines and therapeutic proteins .

Material Science and Nanotechnology

C12E5 plays a significant role in the formation of nanostructures such as vesicles and micelles. These structures are important in drug delivery systems and nanocarrier development.

Multilamellar Vesicle Formation

Research has shown that at specific concentrations (e.g., 40 wt% in D2O), C12E5 can form multilamellar vesicles under shear conditions. This property is exploited in creating drug delivery vehicles that can encapsulate therapeutic agents .

Environmental Applications

As a surfactant, C12E5 is also studied for its potential in environmental applications, particularly in bioremediation processes where it can aid in the dispersion of pollutants or enhance the bioavailability of contaminants to microbial populations.

Analytical Chemistry

C12E5 is used as a reagent in various analytical techniques due to its surfactant properties that influence the behavior of analytes during separation processes.

Case Study: Ellipsometric Studies

Ellipsometric studies have been conducted to investigate the adsorption behavior of C12E5 on polymer substrates. These studies provide insights into the interactions at solid-liquid interfaces, which are essential for developing coatings and surface treatments .

Foaming Properties

The foaming characteristics of C12E5 have been explored in various aqueous solutions, particularly concerning its behavior in the presence of salts and other surfactants. Understanding these properties is vital for applications in cleaning products and personal care formulations .

Data Table: Summary of Applications

作用机制

The mechanism of action of pentaethylene glycol monododecyl ether involves its ability to reduce surface tension and form micelles. The compound’s hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ethylene glycol units interact with water, leading to the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability .

相似化合物的比较

- Octaethylene glycol monododecyl ether

- Tetraethylene glycol monododecyl ether

- Hexaethylene glycol monododecyl ether

Comparison: Pentaethylene glycol monododecyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and reducing surface tension. Compared to octaethylene glycol monododecyl ether, it has fewer ethylene glycol units, resulting in different micelle formation properties. Tetraethylene glycol monododecyl ether and hexaethylene glycol monododecyl ether have different balances of hydrophobic and hydrophilic properties, affecting their surfactant behavior .

生物活性

Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant formed from the ethoxylation of dodecanol, containing five ethylene glycol repeat units. This compound exhibits significant biological activity, particularly in the fields of membrane biology, virology, and drug delivery systems. This article explores its biological properties, mechanisms of action, and relevant case studies.

C12E5 is characterized by its hydrophilic ethylene glycol moieties and a hydrophobic dodecyl chain. This amphiphilic nature allows it to interact with biological membranes, facilitating various biological processes.

Mechanisms of Biological Activity

- Vesicle Formation : C12E5 is known to form multilamellar vesicles in aqueous solutions, which are crucial for studying membrane dynamics and drug delivery systems. At a concentration of 40 wt% in D2O, C12E5 can create stable vesicles under shear conditions, mimicking cellular environments .

- Phase Behavior : Research indicates that C12E5 solutions exhibit unique phase separation behaviors. For instance, finger-like patterns emerge during the phase separation of dilute micellar solutions, attributed to the formation of micelle-rich domains that influence the physical properties of the solution . This behavior is crucial for understanding how surfactants can modulate membrane interactions.

- Antiviral Activity : Studies have shown that C12E5 demonstrates virucidal activity against lipid-containing viruses. The mechanism involves the extraction of lipids from viral envelopes, leading to viral inactivation. This property suggests potential applications in disinfectant formulations targeting enveloped viruses like herpes and respiratory syncytial virus .

Case Study 1: Vesicle Formation and Drug Delivery

In a study examining drug transporter assays, C12E5 was utilized to enhance the solubility and bioavailability of poorly soluble drugs. The formation of vesicles facilitated the encapsulation of therapeutic agents, improving their delivery efficiency across biological membranes .

Case Study 2: Antiviral Efficacy

A significant investigation into the antiviral properties of C12E5 revealed its effectiveness against various enveloped viruses. The study demonstrated that increasing concentrations of C12E5 led to enhanced viral inactivation rates, particularly for herpes simplex virus. The results indicated that the surfactant's ability to disrupt lipid membranes is a key factor in its antiviral action .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H26O5 |

| Molecular Weight | 238.34 g/mol |

| Critical Micelle Concentration (CMC) | 7 × 10⁻⁵ M at 25 °C |

| Vesicle Size (DLS) | ~200 nm |

Research Findings

- Self-Assembly Dynamics : Molecular dynamics simulations have shown that C12E5 self-assembles into cylindrical phases at specific temperature ranges (0 °C - 20 °C and 45 °C - 90 °C). These findings are essential for understanding how temperature influences surfactant behavior in biological systems .

- Toxicological Profile : While C12E5 is generally regarded as safe for use in various applications, studies on related glycol ethers indicate potential developmental toxicity concerns at high concentrations. It is crucial to evaluate these effects when considering its use in pharmaceuticals or consumer products .

属性

IUPAC Name |

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPRIVJANDLWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058632 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Pentaethylene glycol monododecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3055-95-6 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。